BRM/BRG1 ATP Inhibitor-4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N6O3S |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-tert-butyl-N-[2-[[4-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-2-yl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H32N6O3S/c1-16-12-30(13-17(2)34-16)21-8-6-7-19(27-21)20-15-35-24(28-20)29-22(32)11-26-23(33)18-9-10-31(14-18)25(3,4)5/h6-10,14-17H,11-13H2,1-5H3,(H,26,33)(H,28,29,32)/t16-,17+ |
InChI Key |
ZAOSGNPEASBQMT-CALCHBBNSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC(=N2)C3=CSC(=N3)NC(=O)CNC(=O)C4=CN(C=C4)C(C)(C)C |
Origin of Product |
United States |
The Role of Swi/snf Complexes in Transcriptional Regulation and Chromatin Dynamics
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complexes are crucial players in the regulation of gene expression within eukaryotic cells. embopress.orgportlandpress.com These multi-subunit protein complexes utilize the energy from ATP hydrolysis to remodel chromatin, the tightly packaged structure of DNA and proteins in the nucleus. mdpi.comannualreviews.org By altering the structure of chromatin, SWI/SNF complexes can make DNA more or less accessible to the cellular machinery responsible for transcription, the process of reading genes to create proteins. portlandpress.comwikipedia.org This remodeling activity, which includes sliding or ejecting nucleosomes (the basic units of chromatin), is fundamental for a wide range of cellular processes, including gene activation and repression, DNA repair, and replication. annualreviews.orgwikipedia.orgplos.org
The composition of SWI/SNF complexes can vary, leading to different sub-complexes with specialized functions. mdpi.com This variability allows for a high degree of regulation over gene expression, which is essential for normal development and cellular function. embopress.orgmdpi.com
Functional Characteristics of Brm Smarca2 and Brg1 Smarca4 As Mutually Exclusive Atpases
At the heart of the SWI/SNF complexes are two mutually exclusive catalytic subunits: BRM (Brahma/SMARCA2) and BRG1 (Brahma-related gene 1/SMARCA4). oncoscience.usnih.gov These proteins are ATPases, meaning they drive the chromatin remodeling process by breaking down ATP to release energy. wikipedia.orgnih.gov Although highly similar, BRM and BRG1 are encoded by different genes and are incorporated into distinct SWI/SNF complexes. nih.govnih.gov
While both BRM and BRG1 can remodel nucleosomes independently in laboratory settings, their activity is significantly enhanced when they are part of the larger SWI/SNF complex. mdpi.com In living cells, they can have both overlapping and distinct functions, sometimes even acting in opposition to one another to regulate gene expression. nih.govnih.govbiorxiv.org The specific ATPase subunit present in a SWI/SNF complex plays a critical role in determining the complex's identity and its specific targets within the genome. aacrjournals.org
Aberrant Swi/snf Activity and Its Implication in Pathological States, Particularly Malignancies
Given their central role in controlling gene expression, it is not surprising that dysfunction of SWI/SNF complexes is implicated in a variety of diseases, most notably cancer. embopress.orgnih.gov Inactivating mutations in the genes encoding SWI/SNF subunits are found in approximately 20% of all human cancers, highlighting their importance as tumor suppressors. nih.govnih.gov
The loss or alteration of SWI/SNF subunits can lead to profound changes in gene expression, disrupting normal cellular processes like differentiation, growth control, and DNA repair. oncoscience.usroyalsocietypublishing.org For instance, the loss of the BAF47 subunit is a key event in the development of malignant rhabdoid tumors. oncoscience.us Similarly, mutations in BRG1 are associated with several cancers, including lung and ovarian cancers. researchgate.nettandfonline.com In some contexts, the loss of one ATPase subunit, such as BRG1, can make cancer cells dependent on the remaining subunit, BRM, for their survival and growth. pnas.orgnih.gov This phenomenon, known as synthetic lethality, has opened up new avenues for cancer therapy.
Rationale for Targeting Swi/snf Atpase Activity with Small Molecule Inhibitors
Direct Modulation of Chromatin Remodeling
The primary function of the BRM and BRG1 ATPases is to utilize the energy from ATP hydrolysis to physically remodel chromatin structure. nih.gov By inhibiting this core activity, this compound directly and rapidly modulates the chromatin landscape.
A direct and immediate consequence of inhibiting BRM/BRG1 ATPase activity is a significant reduction in chromatin accessibility. focusbiomolecules.comtribioscience.com Studies using fast-acting inhibitors from this class, such as BRM014, have shown that the maintenance of "open" chromatin at many regulatory regions is dependent on the continuous catalytic activity of SWI/SNF complexes. biorxiv.org Upon treatment with the inhibitor, a marked decrease in chromatin accessibility can be observed within minutes at a vast number of genomic sites, including both enhancers and promoters. biorxiv.org For instance, one study noted that accessibility was reduced at 97% of promoters following inhibitor treatment. biorxiv.org This rapid collapse of chromatin openness is a direct result of halting the nucleosome-remodeling activity that keeps these DNA regions exposed. biorxiv.orgashpublications.orgbiorxiv.org
The SWI/SNF complexes remodel chromatin by sliding, evicting, or altering the spacing of nucleosomes, the fundamental units of DNA packaging. nih.govbiorxiv.org Inhibition of the BRG1/BRM ATPase engine directly interferes with this process, leading to significant alterations in nucleosome positioning. nih.govbiorxiv.org By preventing the complex from completing its remodeling cycle, the inhibitor effectively freezes the chromatin in a less dynamic and less accessible state. biorxiv.org Evidence suggests that upon inhibition, the BRG1 protein can become stalled on chromatin, particularly over nucleosome-depleted regions, further highlighting the disruption of the normal nucleosome remodeling process. biorxiv.org
Downstream Effects on Transcriptional Regulatory Networks
The changes in chromatin structure induced by this compound have profound downstream consequences on the networks that control gene transcription.
The reduction in chromatin openness physically blocks the ability of transcription factors to access their specific binding sites on the DNA, which are often located within enhancers and promoters. ashpublications.orgashpublications.org Inhibition of BRG1/BRM has been shown to reduce the accessibility of DNA to a host of core regulatory factors critical for various cellular processes. focusbiomolecules.comtribioscience.comashpublications.org For example, in acute myeloid leukemia (AML) cells, these inhibitors diminish the accessibility of binding sites for the master regulator PU.1 and its associated factors, including RUNX1, LMO1, and MEIS1. focusbiomolecules.comtribioscience.com Similarly, in non-small cell lung cancer models, the inhibitor reduces chromatin accessibility at motifs typically bound by AP-1 transcription factors. foghorntx.com This widespread eviction of essential regulatory proteins from key genomic loci disrupts the established transcriptional circuits of the cell. biorxiv.orgashpublications.org
The ultimate consequence of disrupting chromatin remodeling and transcription factor binding is the altered expression of genes that depend on BRM or BRG1 activity. nih.govacs.org This typically manifests as a downregulation of key oncogenic and lineage-specific gene programs. biorxiv.orgaacrjournals.org Two well-documented examples of genes whose expression is suppressed by this class of inhibitors are KRT80 and MYC.
KRT80 : A related compound, BRM/BRG1 ATP Inhibitor-1, was shown to potently inhibit the expression of the KRT80 (Keratin 80) gene in H1299 and RERF-LC-AI cancer cell lines. medchemexpress.com In preclinical xenograft models, this inhibition was dose-dependent and profound, reaching up to 90% suppression of KRT80 expression. medchemexpress.com
MYC : The MYC oncogene is a critical target of BRG1/BRM-mediated regulation in several cancers, particularly in hematopoietic malignancies like AML. biorxiv.orgnih.gov BRG1 is known to remodel the chromatin at MYC enhancer regions, facilitating its expression. biorxiv.orgnih.gov Treatment with dual BRG1/BRM inhibitors leads to a significant downregulation of the MYC oncogenic pathway and a reduction in MYC mRNA levels across numerous cancer cell lines. biorxiv.orgaacrjournals.orgashpublications.orgashpublications.org This suppression of a central oncogenic driver contributes significantly to the inhibitor's anti-cancer effects. aacrjournals.orgnih.gov
Key Downstream Targets of BRM/BRG1 Inhibition
| Category | Specific Examples | Effect of Inhibition | Reference |
|---|---|---|---|
| Transcription Factors (Binding Disrupted) | PU.1 and associated factors (RUNX1, LMO1, MEIS1) | Reduced accessibility to DNA binding sites | focusbiomolecules.comtribioscience.comashpublications.org |
| AP-1 | Reduced accessibility to DNA binding sites | foghorntx.com | |
| IRF8, ETS1 | Reduced DNA binding | ashpublications.org | |
| MYC | Reduced binding to some promoters | embopress.org | |
| Genes (Expression Downregulated) | MYC | Downregulation of mRNA and oncogenic pathway | biorxiv.orgaacrjournals.orgashpublications.orgashpublications.org |
| KRT80 | Downregulation of gene expression | medchemexpress.com | |
| Pathways (Downregulated) | MTORC1 Signaling | Downregulation | biorxiv.orgaacrjournals.org |
| IL2/STAT5 Signaling | Downregulation | biorxiv.orgaacrjournals.org | |
| KRAS Signaling | Downregulation | biorxiv.orgaacrjournals.org |
Modulation of Oncogenic Pathways and Gene Programs
This compound, as a dual inhibitor of the SWI/SNF chromatin remodeling complex ATPases BRG1 (also known as SMARCA4) and BRM (also known as SMARCA2), exerts its influence by altering the transcriptional landscape of cancer cells. acs.orgnih.gov This modulation leads to significant changes in oncogenic pathways and gene expression programs that are critical for tumor cell proliferation and survival. nih.gov The enzymatic activity of BRG1 and BRM is essential for repositioning nucleosomes, thereby regulating gene transcription. aacrjournals.org Inhibition of this activity has been shown to downregulate key leukemic and oncogenic pathways. aacrjournals.orgbiorxiv.org
Research using dual BRG1/BRM ATPase inhibitors, such as the tool compound BRM011, in a panel of Acute Myeloid Leukemia (AML) cell lines has provided detailed insights into the affected pathways. aacrjournals.org Genome-wide RNA sequencing analysis following treatment with the inhibitor revealed common transcriptional responses across various leukemia models. aacrjournals.orgbiorxiv.org A primary target of this inhibition is the MYC oncogene and its associated transcriptional programs. aacrjournals.org Downregulation of MYC has been observed in multiple AML cell lines, including Kasumi-1, SKM-1, and THP-1, following inhibitor treatment. aacrjournals.org
However, the effects extend beyond MYC regulation. aacrjournals.org Studies have demonstrated that inhibition of BRG1/BRM ATPase activity leads to the downregulation of other critical oncogenic signaling pathways. aacrjournals.orgbiorxiv.org These findings suggest a broad dependency of certain cancers on the catalytic function of the SWI/SNF complex. aacrjournals.org The inhibition alters chromatin accessibility at the genomic loci of oncogenic transcription factors, leading to a spectrum of cellular outcomes such as apoptosis and differentiation. aacrjournals.orgbiorxiv.org For instance, in some AML cell lines, treatment with BRG1/BRM inhibitors induced apoptosis, as evidenced by increases in Annexin V staining and PARP cleavage. aacrjournals.org
The table below summarizes the key oncogenic pathways found to be downregulated in AML cell lines upon treatment with a dual BRG1/BRM ATPase inhibitor.
Table 1: Downregulated Oncogenic Pathways in AML Cell Lines Following BRG1/BRM Inhibition
| Pathway | Number of Affected Cell Lines (out of 9) | Example Cell Lines | Source |
|---|---|---|---|
| MYC Targets | 4 | Kasumi-1, SKM-1, THP-1 | aacrjournals.org |
| mTORC1 Signaling | Multiple | Not specified | aacrjournals.org |
| IL2/STAT5 Signaling | Multiple | Not specified | aacrjournals.org |
| KRAS Signaling | Multiple | Not specified | aacrjournals.org |
| Epithelial-Mesenchymal Transition (EMT) | Multiple | Not specified | aacrjournals.org |
These findings underscore that the therapeutic potential of inhibiting BRG1/BRM ATPase activity stems from its ability to disrupt a network of interconnected oncogenic programs, rather than a single signaling cascade. aacrjournals.org This broad impact on essential cancer pathways highlights the foundational role of SWI/SNF-mediated chromatin remodeling in maintaining the malignant state in susceptible cancers. aacrjournals.orgbiorxiv.org
Inhibition of Cancer Cell Proliferation and Viability
A primary and well-documented effect of this compound and similar dual inhibitors is the potent suppression of cancer cell proliferation and viability. nih.govfoghorntx.com This has been observed across a variety of cancer types, with hematopoietic cancer cell lines showing particular sensitivity. aacrjournals.orgnih.gov
Research has demonstrated that the simultaneous inhibition of both BRG1 and BRM is often necessary to achieve a significant anti-proliferative effect. aacrjournals.orgnih.gov This is because in many cancer cells, one ATPase can compensate for the loss of the other. foghorntx.com For instance, in acute myeloid leukemia (AML) cell lines, dual knockdown of both BRG1 and BRM was required to replicate the reduction in cell proliferation observed with dual inhibitor treatment. aacrjournals.org
The anti-proliferative effects are not limited to leukemia. Studies in breast cancer have shown that knockdown of BRG1, which is often overexpressed in these tumors, leads to reduced proliferation. nih.govnih.gov Similarly, an inhibitor targeting the BRG1 ATPase activity can suppress cancer cell proliferation and other cancer-related phenotypes. nih.gov In BRG1-deficient cancers, the cells become highly dependent on BRM for their survival and growth, a concept known as synthetic lethality. pnas.org Therefore, inhibiting BRM in these specific cancers is a promising therapeutic strategy. foghorntx.compnas.org
The impact on cell viability is also significant. Treatment with dual BRG1/BRM inhibitors has been shown to induce cell death in various cancer models. aacrjournals.orgbiorxiv.org For example, in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), the inhibitor FHD-286, which also targets BRG1/BRM, led to a dose-dependent decrease in cell growth. ascopubs.org
Table 1: Effects of BRM/BRG1 Inhibition on Cancer Cell Proliferation and Viability
| Cancer Type | Key Findings | References |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Hematopoietic cancer cells are highly sensitive to dual BRG1/BRM inhibitors. Dual knockdown of both BRG1 and BRM is required to significantly reduce cell proliferation. | aacrjournals.orgnih.gov |
| Breast Cancer | Knockdown of BRG1 or inhibition of its ATPase activity suppresses cell proliferation. | nih.govnih.govoncotarget.com |
| BRG1-Deficient Cancers | These cancers show a synthetic lethal relationship with BRM, making BRM inhibition an effective strategy to halt proliferation. | foghorntx.compnas.org |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Treatment with a BRG1/BRM inhibitor (FHD-286) resulted in a dose-dependent decrease in cell growth. | ascopubs.org |
| Lung Cancer (BRG1-mutant) | Dual BRM/BRG1 inhibitors show anti-proliferative activity in xenograft models. | acs.org |
Induction of Cell Cycle Dysregulation
The inhibition of BRG1 and BRM can significantly disrupt the normal progression of the cell cycle. The SWI/SNF complex, through its catalytic subunits, plays a role in the regulation of key cell cycle proteins. mdpi.com For instance, both BRG1 and BRM can directly bind to the retinoblastoma (RB) gene, which is a critical regulator of the cell cycle. mdpi.com
Studies have shown that depletion of BRM in cancer cells that lack BRG1 leads to cell cycle arrest. pnas.org This arrest is often accompanied by an increase in global levels of H3K9me3, a marker of repressive chromatin. pnas.org Furthermore, the re-introduction of BRG1 into cells that lack it can induce hypophosphorylation of the retinoblastoma protein (pRB), leading to a G1 phase cell cycle arrest. nih.gov This effect is mediated through the upregulation of the cyclin-dependent kinase (cdk) inhibitor p21. nih.gov
In B-ALL cell lines, treatment with the BRG1/BRM inhibitor FHD-286 was found to cause only a slight cell cycle arrest, suggesting that the primary mechanism of growth inhibition in this context may be through other pathways like apoptosis or differentiation. ascopubs.org This highlights that the specific effects on the cell cycle can be context-dependent.
Mechanisms of Programmed Cell Death Induction
The induction of apoptosis appears to be a common response across various leukemia models. biorxiv.org However, the extent of apoptosis can be cell-line specific. aacrjournals.org For instance, while many AML cell lines undergo apoptosis upon SWI/SNF inhibition, some may show a more static or differentiation-oriented phenotype. aacrjournals.org
In neuroblastoma cells, depletion of BRG1 has been shown to affect genes associated with cell death and survival, including components of the PI3K/AKT pathway. nih.gov This suggests that the pro-apoptotic effects of BRG1/BRM inhibition may be mediated through the modulation of key survival signaling pathways.
Phenotypic Changes Associated with SWI/SNF Inhibition
A fascinating consequence of inhibiting BRM/BRG1 is the induction of cellular differentiation in certain cancer types, particularly in leukemia. aacrjournals.orgbiorxiv.org Instead of simply killing the cancer cells, the inhibitor can push them to mature into more specialized, less proliferative cell types. aacrjournals.orgfoghorntx.com
In AML models, treatment with BRG1/BRM inhibitors has been shown to induce differentiation, as indicated by changes in cell surface markers. aacrjournals.orgbiorxiv.org For example, an increase in the expression of CD11b, a marker for monocytic differentiation, was observed in some AML cell lines following treatment. aacrjournals.orgbiorxiv.org Similarly, changes in other markers like CD45RA and CD135 have been noted, suggesting a shift towards a more differentiated state. aacrjournals.orgbiorxiv.org
The dual BRG1/BRM inhibitor FHD-286 has also been shown to induce functional differentiation in preclinical AML models. foghorntx.com This includes the upregulation of pathways related to phagocytosis and the ability of the treated cells to produce superoxide (B77818) anions, both of which are functions of mature myeloid cells. foghorntx.com This suggests that the inhibitor is not just altering the appearance of the cells, but also their functional capabilities.
It is important to note that the differentiation response can be cell-line specific. aacrjournals.orgbiorxiv.org Some cell lines exhibit a strong differentiation phenotype, while others are more prone to apoptosis. aacrjournals.orgbiorxiv.org
The ability of cancer cells to form spheroids in three-dimensional culture is often considered a proxy for their self-renewal capacity and tumorigenic potential. The SWI/SNF complex is known to be essential for the self-renewal and pluripotency of embryonic stem cells. biorxiv.org
In the context of cancer, BRG1 has been linked to the maintenance of stemness in glioblastoma-initiating cells (GICs). nih.gov Knockdown of BRG1 in these cells led to a decrease in pluripotency markers and an increase in differentiation markers, suggesting a loss of self-renewal capacity. nih.gov
Interestingly, one study reported that treatment with the BRM/BRG1 inhibitor BRM014 caused P583 cells to form markedly large spheroids. focusbiomolecules.com The implications of this specific finding require further investigation to understand its relationship with self-renewal in that particular cell type.
Context-Specific Responses to this compound
The cellular response to this compound is highly dependent on the specific genetic and cellular context of the cancer. nih.gov This context-specificity is a recurring theme in the literature.
For example, the dependency on BRG1 or BRM can vary significantly between different cancer types and even within the same cancer type. nih.gov While many hematopoietic cancers are sensitive to dual inhibition, only a subset shows sensitivity to the knockdown of BRG1 alone. aacrjournals.orgnih.gov
The phenotypic outcome of inhibitor treatment also varies. As mentioned earlier, some AML cell lines undergo apoptosis, while others differentiate. aacrjournals.orgbiorxiv.org This variability is likely driven by the underlying genetic and phenotypic heterogeneity of the cancer cells. biorxiv.org
Furthermore, the role of BRG1 itself can be context-dependent, acting as a tumor suppressor in some cancers and a promoter of proliferation in others. nih.gov This dual role underscores the importance of understanding the specific context in which a BRG1/BRM inhibitor is being used.
Selective Sensitivity in BRG1-Deficient Cellular Models
A key area of investigation for BRM/BRG1 ATP inhibitors is their potential therapeutic application in cancers characterized by a deficiency in the BRG1 protein. nih.gov Research has established a synthetic lethal relationship between BRG1 and BRM, where cancer cells lacking functional BRG1 become highly dependent on the activity of BRM for their survival and proliferation. aacrjournals.orgpnas.org This dependency creates a therapeutic window to specifically target these cancer cells.
Inactivating mutations in the SMARCA4 gene, which encodes BRG1, are found in a significant percentage of various cancers, including approximately 10-15% of lung adenocarcinomas. pnas.org Studies have demonstrated that the inhibition of BRM's ATPase activity in BRG1-deficient cancer cells suppresses their growth. nih.gov For instance, RNA interference (RNAi)-mediated silencing of BRM in BRG1-deficient non-small-cell lung carcinoma (NSCLC) cells led to growth suppression and induced senescence through the activation of p21/CDKN1A. nih.gov This effect was reversible by reintroducing wild-type BRG1, but not an ATPase-deficient version, confirming the specific dependency on the enzymatic function. nih.gov
BRM/BRG1 ATP inhibitors, such as FHD-286 and others, have been developed to exploit this synthetic lethality. nih.govashpublications.org These small molecules act as allosteric and dual inhibitors of both BRM and BRG1. tribioscience.comacs.org In BRG1-mutant cancer models, these inhibitors have been shown to downregulate BRM-dependent gene expression and exhibit antiproliferative activity. nih.govacs.org For example, treatment of BRG1-mutant lung tumor xenografts with such inhibitors led to tumor growth inhibition. tribioscience.comacs.org
The selective dependency of BRG1-mutant tumors on BRM has been further demonstrated in vivo, where BRM depletion suppressed the growth of BRG1-deficient tumor xenografts. nih.govpnas.org This highlights BRM as a promising therapeutic target for cancers harboring BRG1 mutations. pnas.org However, it is noteworthy that a subset of lung cancers with BRG1 loss also show low or no expression of BRM, suggesting the existence of alternative survival mechanisms in these specific cases. pnas.org
Table 1: Effects of BRM/BRG1 Inhibition in BRG1-Deficient Cellular Models
| Cell Line Type | Effect of BRM/BRG1 Inhibition | Observed Phenotype | Key Molecular Changes | Reference |
|---|---|---|---|---|
| BRG1-deficient NSCLC | Growth Suppression | Senescence | Activation of p21/CDKN1A | nih.gov |
| BRG1-mutant Lung Tumor | Antiproliferative Activity | Tumor Growth Inhibition | Downregulation of BRM-dependent gene expression | nih.govacs.org |
| BRG1-deficient Cancer Cells | Cell Cycle Arrest | Induction of Senescence | Increased global H3K9me3 | pnas.org |
Effects on Non-Mutant Cellular Systems
While the primary focus for BRM/BRG1 ATP inhibitors has been on BRG1-deficient cancers, their effects on cellular systems with functional BRG1 and BRM (non-mutant) are also of significant interest. In these non-mutant systems, BRG1 and BRM often have complementary roles. aacrjournals.org
Dual inhibition of both BRG1 and BRM is often necessary to observe significant effects in non-mutant cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML). nih.gov Many hematopoietic cancer cell lines have shown exquisite sensitivity to dual BRG1/BRM ATPase inhibitors. aacrjournals.orgbiorxiv.org This sensitivity is not solely dependent on BRG1, but rather on the concurrent inhibition of both BRG1 and BRM function. nih.govbiorxiv.org
In AML cell lines, treatment with dual BRG1/BRM inhibitors like BRM011 and FHD-286 has been shown to modulate common leukemic transcriptional programs. aacrjournals.orgfoghorntx.com This leads to a variety of cellular outcomes, including apoptosis and differentiation. aacrjournals.orgbiorxiv.org For example, the inhibitor FHD-286 was found to induce myeloid differentiation in preclinical AML models, as evidenced by the increased expression of the differentiation marker CD11b. foghorntx.com Furthermore, treatment with these inhibitors can lead to the induction of apoptosis in AML cell lines. aacrjournals.org
The mechanism of action in these non-mutant cells involves the alteration of chromatin accessibility at genomic loci associated with oncogenic transcription factors. nih.govaacrjournals.org This results in the downregulation of key leukemic pathway genes, including the well-established BRG1 target, MYC. nih.govaacrjournals.orgbiorxiv.org Interestingly, some of the oncogenic pathways affected by these inhibitors in hematopoietic models, such as the KRAS, EMT, and TNFα/NFKβ pathways, are similarly impacted in BRG1-deficient lung cancer models, suggesting a consistent mode of action across different cellular contexts. biorxiv.org
Research on B-cell acute lymphoblastic leukemia (B-ALL) has also shown that BRG1/BRM ATPase inhibitors can be effective. ascopubs.org Treatment with FHD-286 resulted in a dose-dependent decrease in cell growth across various B-ALL cell lines. ascopubs.org While all tested cell lines showed reduced proliferation, their sensitivity varied, with some cell lines having IC50 values in the low nanomolar range (2-7nM), while others required higher concentrations (40-70nM). ascopubs.org The growth inhibition was found to be only partially attributable to cell cycle arrest and apoptosis, suggesting that terminal differentiation may also be a contributing mechanism. ascopubs.org
Table 2: Effects of BRM/BRG1 Inhibition in Non-Mutant Cellular Systems
| Cell Line Type | Inhibitor | Effect | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Hematopoietic Cancer Cells | Dual BRG1/BRM Inhibitors | High Sensitivity to Inhibition | Modulation of common leukemic transcriptional programs | aacrjournals.orgbiorxiv.org |
| Acute Myeloid Leukemia (AML) | BRM011, FHD-286 | Apoptosis and Differentiation | Downregulation of MYC and other leukemic pathway genes | aacrjournals.orgfoghorntx.com |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | FHD-286 | Decreased Cell Growth | Dose-dependent reduction in proliferation | ascopubs.org |
Efficacy in In Vitro Cancer Models
Sensitivity Across Diverse Cancer Cell Lines, Including Hematopoietic and Solid Tumor Lineages
Dual inhibition of BRG1 and BRM has demonstrated significant anti-proliferative effects across a wide range of cancer cell lines. aacrjournals.orgnih.gov Notably, hematopoietic cancer cell lines, particularly those of the acute myeloid leukemia (AML) lineage, have shown exceptional sensitivity to these inhibitors when compared to other cancer types. aacrjournals.orgnih.gov This broad sensitivity suggests a fundamental dependency of many cancer cells on the catalytic activity of the SWI/SNF complex.
Studies have shown that treatment with BRM/BRG1 ATP inhibitors can induce apoptosis (programmed cell death) in AML cell lines. aacrjournals.org For instance, treatment with the inhibitor BRM011 led to the cleavage of PARP, a key indicator of apoptosis, in various hematopoietic cancer cell lines. aacrjournals.org Furthermore, these inhibitors have been shown to downregulate the expression of genes crucial for cancer cell survival and proliferation, such as MYC. aacrjournals.orgnih.gov
The anti-proliferative activity of these inhibitors extends to solid tumor cell lines as well. ashpublications.orgresearchgate.net For example, BRM/BRG1 ATP inhibitors have demonstrated efficacy in preclinical models of BRG1-mutant lung cancer. focusbiomolecules.comacs.org
Evaluation in Genetically Defined Subtypes (e.g., BRG1-mutant, MLL1-rearranged, NPM1-mutant)
The efficacy of BRM/BRG1 ATP inhibitors has been particularly pronounced in cancers with specific genetic alterations.
BRG1-mutant Cancers: Cancer cells with mutations in the BRG1 (also known as SMARCA4) gene often become dependent on the activity of its homolog, BRM (also known as SMARCA2), for survival. ashpublications.orgresearchgate.net This creates a synthetic lethal relationship, where inhibiting BRM in a BRG1-deficient background is highly effective. Dual BRM/BRG1 inhibitors have shown significant anti-proliferative activity in BRG1-mutant lung cancer models. acs.org
MLL1-rearranged (MLL1r) and NPM1-mutant (mtNPM1) Acute Myeloid Leukemia (AML): BRM/BRG1 ATP inhibitors, such as FHD-286, have demonstrated potent activity in AML cells characterized by MLL1 rearrangements or NPM1 mutations. ashpublications.orgresearchgate.netashpublications.org Treatment with FHD-286 induces differentiation and cell death in these AML subtypes. ashpublications.orgresearchgate.net This is accompanied by changes in chromatin accessibility and the repression of key oncogenic drivers like c-Myc and PU.1. ashpublications.orgresearchgate.netashpublications.org
B-cell Acute Lymphoblastic Leukemia (B-ALL): Preclinical studies have shown that FHD-286 can inhibit the growth of B-ALL cell lines in a dose-dependent manner. ascopubs.org Sensitivity was observed across various genetic subtypes of B-ALL, including those with KMT2A-rearrangements, ETV6::RUNX1 fusion, and DUX4-rearrangements, with some cell lines showing IC50 values in the low nanomolar range. ascopubs.org
Efficacy in In Vivo Preclinical Models
Antitumor Activity in BRG1-Mutant Lung Cancer Xenografts
Oral administration of dual BRM/BRG1 inhibitors has been shown to produce anti-proliferative effects in xenograft models of BRG1-mutant lung tumors. focusbiomolecules.comacs.org These inhibitors effectively down-regulate BRM-dependent gene expression in the tumor tissue. acs.org Studies with compounds like BRM014 have demonstrated their ability to inhibit the growth of these tumors in vivo. biorxiv.orgresearchgate.net However, achieving sustained and significant tumor growth inhibition appears to require a high level of target engagement. biorxiv.org Furthermore, targeting BRM in BRG1-mutant non-small cell lung carcinoma (NSCLC) cells has been shown to sensitize them to ionizing radiation, suggesting a potential combination therapy approach. nih.govaacrjournals.org
Reduction of Tumor Burden in Acute Myeloid Leukemia Xenograft Models
In vivo studies using xenograft models of AML have provided strong evidence for the therapeutic potential of BRM/BRG1 ATP inhibitors. Treatment with FHD-286 has been shown to reduce the burden of AML, improve survival, and decrease the leukemia-initiating potential of stem-progenitor cells in models derived from patients with MLL1-rearranged or NPM1-mutant AML. ashpublications.orgresearchgate.netashpublications.org Similarly, the inhibitor BRM014 has been shown to decrease the growth of human AML tumor xenografts. biorxiv.org These findings underscore the potential of these inhibitors as a therapeutic strategy for AML. aacrjournals.org
Therapeutic Potential in Other Relevant Disease Xenograft Models
The synthetic lethal relationship between the SWI/SNF subunits suggests that the therapeutic potential of BRM/BRG1 inhibitors may extend to other cancers with specific genetic vulnerabilities. For instance, a synthetic lethal relationship has been identified between PTEN and BRG1 in prostate cancer. nih.gov In preclinical models, a BRG1 antagonist selectively inhibited the progression of PTEN-deficient prostate tumors, highlighting a promising therapeutic avenue for this common cancer subtype. nih.gov These inhibitors are also being investigated for their potential in treating other BAF complex-related disorders. medchemexpress.com
Compound Names Table
| Compound Name | Other Names |
| This compound | FHD-286, BRM014 |
| BRM011 | |
| PFI-3 | |
| JQ1 | |
| Decitabine (B1684300) | |
| Venetoclax (B612062) | |
| BET inhibitor | |
| Menin inhibitor |
Research Findings: In Vitro Efficacy of BRM/BRG1 ATP Inhibitors
| Cell Line Type | Genetic Subtype(s) | Key Findings | Citations |
| Hematopoietic Cancer | Acute Myeloid Leukemia (AML) | High sensitivity to dual inhibitors, induction of apoptosis and differentiation, downregulation of MYC. | aacrjournals.orgnih.govresearchgate.net |
| Solid Tumor | BRG1-mutant Lung Cancer | Anti-proliferative activity, downregulation of BRM-dependent gene expression. | focusbiomolecules.comacs.org |
| Hematopoietic Cancer | MLL1-rearranged (MLL1r) & NPM1-mutant (mtNPM1) AML | FHD-286 induces differentiation and lethality, represses c-Myc and PU.1. | ashpublications.orgresearchgate.netashpublications.org |
| Hematopoietic Cancer | B-cell Acute Lymphoblastic Leukemia (B-ALL) | FHD-286 inhibits cell growth in a dose-dependent manner across various genetic subtypes. | ascopubs.org |
Research Findings: In Vivo Efficacy of BRM/BRG1 ATP Inhibitors
| Xenograft Model | Key Findings | Citations |
| BRG1-mutant Lung Cancer | Oral administration of inhibitors shows anti-proliferative effects and downregulates target gene expression. | focusbiomolecules.comacs.orgbiorxiv.orgresearchgate.net |
| Acute Myeloid Leukemia (AML) | FHD-286 reduces tumor burden, improves survival, and attenuates leukemia-initiating potential in MLL1r and mtNPM1 models. BRM014 decreases tumor growth. | ashpublications.orgresearchgate.netashpublications.orgbiorxiv.org |
| PTEN-deficient Prostate Cancer | BRG1 antagonist selectively inhibits tumor progression. | nih.gov |
Functional Impact on Leukemia-Initiating Stem Cells in Preclinical Settings
The therapeutic targeting of leukemia-initiating stem cells (LSCs) is a critical strategy for achieving lasting remission in acute myeloid leukemia (AML). Preclinical research has demonstrated that inhibitors of the ATP-dependent chromatin-remodeling enzymes BRM (Brahma homolog)/SMARCA2 and BRG1 (Brahma-related gene 1)/SMARCA4 can effectively target this malignant cell population. dntb.gov.uaashpublications.orgnih.gov These dual inhibitors function by modulating chromatin accessibility and gene expression programs that are essential for the survival and propagation of LSCs. researchgate.netnih.gov
Studies utilizing the selective, orally bioavailable BRM/BRG1 inhibitor FHD-286 have provided significant insights into its functional impact on LSCs in preclinical AML models, particularly those with MLL1 rearrangements (MLL1r) or mutant NPM1 (mtNPM1). dntb.gov.uanih.govresearchgate.net In these models, treatment with a BRM/BRG1 inhibitor has been shown to diminish the leukemia-initiating potential of AML stem and progenitor cells. ashpublications.orgnih.gov This effect is achieved through the induction of differentiation and cell death (lethality) in AML cells. nih.govresearchgate.net
Mechanistically, the inhibition of BRG1/BRM ATPase activity leads to significant changes in the chromatin landscape. nih.govnih.gov This includes altered chromatin accessibility at genomic locations associated with oncogenic transcription factors. nih.gov Consequently, there is a downregulation of key leukemic pathway genes, such as c-Myc and PU.1, which are crucial for the maintenance of the leukemic state. ashpublications.orgnih.govresearchgate.net The inhibition of BRG1/BRM has been shown to induce common transcriptional responses across different leukemia models, leading to a variety of cellular outcomes. nih.gov
In patient-derived xenograft (PDX) models of AML with MLL1r or mtNPM1, treatment with a BRM/BRG1 inhibitor significantly reduced the burden of leukemia and improved survival. dntb.gov.uanih.gov Furthermore, these studies demonstrated a clear attenuation of the potential of AML-initiating stem-progenitor cells. ashpublications.orgnih.gov
Detailed Research Findings
Preclinical investigations have explored the efficacy of BRM/BRG1 inhibition both as a monotherapy and in combination with other targeted agents. The findings highlight a significant impact on the viability and function of leukemia cells.
| Cell Line (Genetic Feature) | Observed Effect of FHD-286 | Mechanistic Insights |
|---|---|---|
| AML with MLL1r or mtNPM1 | Induction of differentiation and lethality. nih.govresearchgate.net | Perturbed chromatin accessibility; Repression of c-Myc, PU.1, and CDK4/6. nih.govresearchgate.net |
| Hematopoietic Cancer Cell Lines | High sensitivity compared to other cancer lineages. nih.gov | Downregulation of leukemic pathway genes, including MYC. nih.gov |
| B-ALL Cell Lines (e.g., Nalm6, REH, SEM) | Dose-dependent decrease in cell growth with low nanomolar IC50s (2-7nM). ascopubs.org | Under investigation, potentially through apoptosis or cell cycle arrest. ascopubs.org |
| KMT2Ar B-ALL Lines (RS4;11, KOPN-8) | Required higher doses for growth inhibition (40-70nM). ascopubs.org | Varied sensitivity suggests context-dependent mechanisms. ascopubs.org |
In vivo studies using xenograft models derived from patients have corroborated the potent anti-leukemic activity of BRM/BRG1 inhibitors.
| Model System | Treatment | Key Findings |
|---|---|---|
| Patient-derived xenografts (MLL1r or mtNPM1 AML) | FHD-286 Monotherapy | Reduced AML burden, improved survival, and attenuated AML-initiating potential of stem-progenitor cells. dntb.gov.uaashpublications.orgnih.gov |
| Patient-derived xenografts (MLL1r or mtNPM1 AML) | FHD-286 + BET inhibitor (BETi) or Menin inhibitor (MI) | Significantly greater reduction in AML burden and improved survival compared to single agents. dntb.gov.uaashpublications.orgnih.gov |
| Patient-derived xenografts (MLL1r or mtNPM1 AML) | FHD-286 + Decitabine or Venetoclax | Synergistically induced in vitro lethality and significantly reduced AML burden in vivo. nih.govresearchgate.net |
Mechanisms of Resistance and Strategies for Overcoming Them
Elucidation of Acquired Resistance Mechanisms to BRM/BRG1 ATP Inhibitor-4
Adaptive Responses in Malignant Cells
Malignant cells can develop resistance to this compound through various adaptive responses. One key mechanism involves the activation of alternative signaling pathways to bypass the dependency on BRM/BRG1 activity.
A domain-specific CRISPR screen has identified potential epigenetic mechanisms of resistance to the BRM/BRG1 inhibitor FHD-286. ashpublications.orgresearchgate.net This screen revealed that the loss of function of genes such as BRD4 and LSD1 can confer resistance to the inhibitor, suggesting that these epigenetic regulators may be involved in compensatory pathways that allow cancer cells to survive BRM/BRG1 inhibition. ashpublications.orgresearchgate.net
Furthermore, in acute myeloid leukemia (AML) models, while dual BRG1/BRM inhibitors can downregulate the MYC oncogene, a key driver of leukemia, a rebound in MYC levels has been observed. aacrjournals.org This suggests that sustained inhibition of the SWI/SNF complex may be necessary to prevent the reactivation of critical oncogenic pathways and subsequent tumor regrowth. aacrjournals.org
Development of Rational Combination Therapeutic Strategies
To combat resistance and enhance the therapeutic efficacy of this compound, researchers are actively exploring rational combination strategies. The goal is to target multiple vulnerabilities within the cancer cell simultaneously, making it more difficult for resistance to emerge.
Synergy with BET Bromodomain Inhibitors
A promising combination strategy involves the co-administration of BRM/BRG1 ATP inhibitors with BET bromodomain inhibitors. mdpi.comashpublications.org BET inhibitors, such as OTX015, also play a role in regulating gene expression, including that of c-Myc and BCL2. postersessiononline.euashpublications.org
Preclinical studies in AML have demonstrated that the combination of a BRM/BRG1 inhibitor (FHD-286) with a BET inhibitor (OTX015) results in synergistic lethality against AML cell lines and patient-derived AML cells, particularly those with MLL rearrangements or mutant NPM1. ashpublications.orgresearchgate.netpostersessiononline.euashpublications.orgbohrium.com This combination has been shown to be more effective at reducing the AML burden and improving survival in xenograft models compared to either agent alone, without causing significant toxicity. ashpublications.orgresearchgate.netpostersessiononline.eunih.govaacrjournals.orgbiorxiv.org The synergistic effect is attributed to the dual targeting of critical oncogenic pathways regulated by both the BAF complex and BET proteins. postersessiononline.eu
Concomitant Administration with Conventional Chemotherapeutic Agents (e.g., Decitabine (B1684300), Venetoclax)
Combining this compound with established chemotherapeutic agents is another strategy to enhance its anti-cancer activity and overcome resistance.
Decitabine: Preclinical studies have shown that the combination of the BRM/BRG1 inhibitor FHD-286 with the hypomethylating agent decitabine results in synergistic lethality against AML cell lines and patient-derived AML cells. ashpublications.orgresearchgate.netpostersessiononline.euashpublications.orgbohrium.com This combination has also demonstrated superior in vivo efficacy in reducing the AML burden and improving survival in mouse models compared to either drug alone. postersessiononline.eunih.govaacrjournals.orgbiorxiv.org
Venetoclax (B612062): The BCL-2 inhibitor venetoclax is a key therapeutic agent in AML. Combining FHD-286 with venetoclax has been shown to produce synergistic killing of AML cells, especially those with MLL rearrangements, mutant NPM1, or EVI1 overexpression. postersessiononline.euashpublications.org This combination has also shown significant anti-leukemic activity in vivo, leading to reduced tumor burden and improved survival in xenograft models. ashpublications.orgresearchgate.netpostersessiononline.eunih.govbiorxiv.org
The rationale for these combinations lies in the potential for BRG1/BRM inhibition to sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. nih.govnih.gov By targeting both the epigenetic regulation of gene expression and critical survival pathways, these combination therapies hold the promise of more durable responses and improved outcomes for patients.
Interactive Data Table: Combination Therapy Findings
| Combination Agent | Cancer Type/Model | Key Findings | Synergy Score (ZIP method) | References |
| BET Inhibitor (OTX015) | AML with MLL rearrangement or mutant NPM1 | Synergistic lethality in vitro; reduced AML burden and improved survival in vivo. | - | ashpublications.orgresearchgate.netpostersessiononline.euashpublications.orgbohrium.com |
| Menin Inhibitor (SNDX-50469) | AML with MLL rearrangement or mutant NPM1 | Synergistic lethality in vitro; reduced AML burden and improved survival in vivo. | Delta synergy scores > 5 | mdpi.compostersessiononline.euashpublications.orgnih.gov |
| Decitabine | AML with MLL rearrangement or mutant NPM1 | Synergistic lethality in vitro; reduced AML burden and improved survival in vivo. | Delta synergy scores > 5 | ashpublications.orgresearchgate.netpostersessiononline.euashpublications.orgbohrium.com |
| Venetoclax | AML with MLL rearrangement or mutant NPM1 | Synergistic lethality in vitro; reduced AML burden and improved survival in vivo. | Delta synergy scores between 10 to 33 | ashpublications.orgresearchgate.netpostersessiononline.euashpublications.orgbohrium.com |
Strategies Targeting Compensatory Oncogenic Pathways
The development of resistance to BRM/BRG1 ATP inhibitors, such as the dual inhibitor FHD-286, can involve the activation of compensatory oncogenic pathways. Understanding and targeting these pathways is a critical strategy to overcome resistance and enhance therapeutic efficacy. Research has identified several key signaling networks that can become upregulated in response to sustained inhibition of the BAF (SWI/SNF) complex, presenting new vulnerabilities that can be exploited therapeutically.
In preclinical models of acute myeloid leukemia (AML), prolonged treatment with sub-cytoreductive doses of the BRM/BRG1 inhibitor FHD-286 has been shown to induce the upregulation of pathways related to reactive oxygen species (ROS) production and phagocytosis. foghorntx.com Notably, subunits of the granulocyte NADPH oxidase, a key enzyme in ROS generation, were among the most highly upregulated genes. foghorntx.com This suggests that cancer cells may adapt to BRM/BRG1 inhibition by augmenting oxidative stress pathways. Another adaptive response observed in AML models is the upregulation of signaling by Rho GTPases. foghorntx.com
Furthermore, acquired resistance to mSWI/SNF ATPase degraders has been linked to the overexpression of the ATP binding cassette subfamily B member 1 (ABCB1), a drug efflux pump. pnas.org While not a signaling pathway in the classic sense, its upregulation represents a compensatory mechanism that reduces intracellular drug concentration, thereby diminishing the inhibitor's effectiveness. This mechanism was shown to confer broader resistance to other PROTAC degraders as well. pnas.org
In the context of ARID1A-mutated ovarian cancer, resistance to EZH2 inhibitors, which are synthetically lethal with SWI/SNF mutations, can be driven by a switch in the catalytic subunits of the SWI/SNF complex from SMARCA4 to SMARCA2. nih.gov This switch leads to the upregulation of anti-apoptotic genes, including BCL2. nih.govresearchgate.net This finding suggests that the BCL2 survival pathway can act as a compensatory mechanism, and its inhibition could overcome resistance.
Strategies to counteract these compensatory mechanisms primarily involve combination therapies. For instance, the overexpression of the ABCB1 drug efflux pump can be countered by co-administration of an ABCB1 inhibitor, such as zosuquidar, which has been shown to reverse resistance to mSWI/SNF ATPase degraders. pnas.org In cases where resistance is mediated by the upregulation of the BCL2 pathway, combining the primary inhibitor with a BCL2 inhibitor like ABT263 (Navitoclax) has been proposed as a therapeutic strategy. nih.govresearchgate.net
The table below summarizes key research findings on compensatory pathways and the strategies developed to target them.
| Compensatory Mechanism | Cancer Model | Research Finding | Therapeutic Strategy | Compound(s) Mentioned |
| Upregulation of ROS production and phagocytosis pathways | Acute Myeloid Leukemia (AML) | Long-term treatment with FHD-286 led to the upregulation of genes involved in ROS production, including subunits of the granulocyte NADPH oxidase. foghorntx.com | Targeting these adaptive stress pathways could be a potential strategy, though specific inhibitors for this context are still under investigation. | FHD-286 |
| Upregulation of Rho GTPase signaling | Acute Myeloid Leukemia (AML) | RNA-seq analysis revealed upregulation of Rho GTPase cycle pathways upon extended treatment with FHD-286. foghorntx.com | Combination with inhibitors of the Rho GTPase pathway may be a viable approach. | FHD-286 |
| Overexpression of ABCB1 drug efflux pump | Prostate Cancer | Long-term treatment with a mSWI/SNF ATPase degrader resulted in the overexpression of ABCB1, leading to multidrug resistance. pnas.org | Co-administration of an ABCB1 inhibitor to restore sensitivity to the primary drug. | Zosuquidar, AU-15330 |
| Upregulation of BCL2 anti-apoptotic pathway | ARID1A-mutated Ovarian Cancer | A switch from SMARCA4 to SMARCA2 in EZH2 inhibitor-resistant cells leads to the upregulation of BCL2. nih.govresearchgate.net | Combination therapy with a BCL2 inhibitor to overcome resistance. | ABT263 (Navitoclax) |
These findings underscore the dynamic nature of cancer cell signaling in response to targeted therapies and highlight the importance of developing rational combination strategies to preempt or overcome resistance by targeting the specific compensatory pathways that emerge.
Advanced Research Methodologies and Future Directions in Brm/brg1 Atp Inhibitor 4 Research
High-Resolution Structural Biology of Inhibitor-Target Interactions
Future structural biology efforts will be crucial for:
Visualizing the binding mode: Determining the precise amino acid interactions between BRM/BRG1 ATP Inhibitor-4 and the ATP-binding pockets of both SMARCA4 and SMARCA2.
Understanding selectivity: Revealing the structural basis for any differential affinity the inhibitor may have for BRM versus BRG1, which is critical for developing paralog-selective inhibitors. foghorntx.com
Guiding rational drug design: Using the structural information to computationally design new chemical entities with optimized binding kinetics, improved selectivity, and better pharmacological properties. nih.gov Some small molecules have been described to act as allosteric inhibitors, inducing conformational changes that alter protein function, highlighting a potential avenue for future inhibitor design. nih.gov
**6.2. Comprehensive Omics Approaches for Mechanistic Insights
Transcriptomic analysis using techniques like RNA-sequencing (RNA-Seq) has been instrumental in elucidating the downstream effects of BRM/BRG1 inhibition. foghorntx.comelifesciences.org Studies using dual inhibitors in various cancer models, particularly acute myeloid leukemia (AML) and uveal melanoma, have demonstrated significant and lineage-specific changes in gene expression. foghorntx.comelifesciences.org
In AML models, treatment with the dual inhibitor FHD-286 led to the downregulation of leukemic pathway genes, including the well-established BRG1 target, MYC. aacrjournals.orgashpublications.org This was accompanied by an induction of myeloid differentiation markers, suggesting a shift from a stem-like state towards a more differentiated phenotype. foghorntx.com Similarly, in uveal melanoma cells, inhibition of SMARCA4/SMARCA2 resulted in the rapid downregulation of the melanocytic gene expression program, driven by the suppression of key lineage-specific transcription factors like SOX10. elifesciences.org
A consistent finding across multiple studies is that inhibition of BRG1/BRM predominantly leads to gene repression rather than activation. For instance, in uveal melanoma cells treated with a dual inhibitor, 833 genes were downregulated while only 386 were upregulated after a 4-hour treatment. elifesciences.org This suggests that a primary role of the BAF complex is to maintain the accessibility of key oncogenic enhancers.
| Cancer Type | Inhibitor | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | FHD-286 | MYC targets, E2F targets, mTORC1 signaling, DNA replication | Myeloid differentiation markers (e.g., CD11b), HEXIM1, CDKN1A/1B, CEBPA | foghorntx.comashpublications.org |
| Uveal Melanoma | FHT-1015 | SOX10, MITF, Melanocytic gene program | - | elifesciences.org |
| SMARCA4-deficient NSCLC | BRM selective inhibitor (LY4050784) | KRT80 (BRM target gene) | - | foghorntx.com |
To understand the direct effects of BRM/BRG1 ATP inhibitors on chromatin, researchers employ epigenomic mapping techniques such as Assay for Transposase-Accessible Chromatin with sequencing (ATAC-Seq) and Chromatin Immunoprecipitation with sequencing (ChIP-Seq). These methods provide a genome-wide view of chromatin accessibility and the binding locations of specific proteins, respectively.
Studies combining these techniques have shown that BRG1/BRM inhibitors cause a rapid loss of chromatin accessibility at specific genomic loci, particularly at enhancers bound by lineage-specific transcription factors. elifesciences.orgashpublications.org For example, in AML cells, the inhibitor FHD-286 reduced the occupancy of BRG1 and the active histone mark H3K27Ac at key regulatory regions, leading to a concordant decrease in chromatin accessibility as measured by ATAC-Seq. ashpublications.org This disruption of the epigenetic landscape directly underlies the observed changes in gene expression.
In SMARCA4/2-deficient cancers, research has shown that the loss of these remodelers restricts chromatin accessibility at the ITPR3 locus, which encodes a calcium channel crucial for apoptosis. nih.gov This leads to reduced ITPR3 expression and subsequent resistance to chemotherapy. nih.gov Such findings highlight how epigenomic mapping can uncover the specific mechanisms by which SWI/SNF activity, and its inhibition, can influence cellular phenotypes.
Advanced In Vitro and In Vivo Functional Genomic Screens
Functional genomic screens, particularly those using CRISPR-Cas9 technology, are powerful tools for identifying genetic dependencies and mechanisms of drug resistance. foghorntx.comnih.gov Genome-wide CRISPR knockout screens have been used to characterize the effects of BRM/BRG1 inhibitors. For instance, a screen in AML cell lines treated with FHD-286 helped to further understand the differentiation phenotype induced by the inhibitor. foghorntx.com
CRISPR screens are also vital for identifying synthetic lethal interactions. The concept of targeting BRM in SMARCA4-mutant cancers is based on such a synthetic lethal relationship, where cancer cells with a loss-of-function mutation in one gene become critically dependent on the paralog gene for survival. foghorntx.commdpi.com CRISPR screens can validate these dependencies and uncover new ones. A domain-specific CRISPR screen in AML cells identified that loss of BRD4 or LSD1 could be mechanisms of resistance to FHD-286, suggesting potential combination therapies. ashpublications.org
More recently, CRISPR activation screens have identified BRM and BRG1 as suppressors of ferroptosis, an iron-dependent form of cell death. nih.gov This finding suggests that combining BRM/BRG1 inhibitors with agents that induce ferroptosis could be a promising therapeutic strategy, especially in BRG1-mutant cancers that are dependent on BRM. nih.gov
Biomarker Discovery and Validation for Patient Stratification and Response Monitoring
A critical aspect of translating BRM/BRG1 inhibitors into the clinic is the identification of biomarkers to select patients who will respond to treatment and to monitor the drug's effectiveness. nih.govpnas.org
Patient Stratification: The most prominent biomarker for sensitivity to selective BRM inhibitors is the loss of function of SMARCA4 (BRG1). foghorntx.comgoogle.com Cancers with SMARCA4 mutations are often dependent on the remaining activity of SMARCA2 (BRM), making them prime candidates for BRM-selective inhibition. mdpi.com Conversely, for dual BRM/BRG1 inhibitors, the biomarker landscape is broader. Hematologic cancers like AML have shown exquisite sensitivity, suggesting that lineage itself can be a predictive factor. aacrjournals.org In some contexts, the concurrent low expression of both SMARCA4 and SMARCA2 has been proposed as a predictive biomarker for sensitivity to other epigenetic drugs like BET inhibitors. aacrjournals.org
Response Monitoring: Pharmacodynamic biomarkers are crucial for confirming that the inhibitor is hitting its target in patients. Transcriptomic studies have identified potential pharmacodynamic markers, such as the downregulation of direct target genes like SOX10 or FGF9 in uveal melanoma following treatment. elifesciences.org Monitoring the expression of such genes in tumor biopsies or circulating tumor DNA could provide an early indication of target engagement and therapeutic response.
| Biomarker Type | Biomarker | Clinical Application | Cancer Context | Reference |
|---|---|---|---|---|
| Predictive (Stratification) | SMARCA4 loss-of-function | Predicts sensitivity to selective SMARCA2 (BRM) inhibitors | NSCLC, various solid tumors | mdpi.comgoogle.com |
| Predictive (Stratification) | Low SMARCA2 expression | Predicts sensitivity to EZH2 inhibitors in SMARCA4-mutant cancers | Various solid tumors | pnas.org |
| Predictive (Stratification) | Hematologic lineage | Predicts sensitivity to dual BRM/BRG1 inhibitors | Acute Myeloid Leukemia | aacrjournals.org |
| Pharmacodynamic (Response) | Downregulation of SOX10, FGF9 mRNA | Monitors on-target activity of BRM/BRG1 inhibitors | Uveal Melanoma | elifesciences.org |
Exploration of this compound in Non-Oncological Disease Contexts
While the primary focus of BRM/BRG1 inhibitor development has been on cancer, the fundamental role of the SWI/SNF complex in gene regulation suggests its potential involvement in other diseases. medchemexpress.comnih.gov Germline mutations in various SWI/SNF subunits are known to cause neurodevelopmental disorders like Coffin-Siris syndrome, indicating the complex's critical role in normal development. nih.gov
Future research may explore the utility of modulating BRM/BRG1 activity in non-oncological conditions. For example, studies in adult cardiomyocytes have shown that BRG1 and BRM are essential for regulating cardiac conduction and contractility by controlling the expression of genes like c-Myc. nih.gov While direct inhibition could be detrimental, understanding these pathways could open doors to therapeutic strategies for certain cardiac diseases. The SWI/SNF complex is also involved in DNA repair and cellular differentiation, processes that are dysregulated in a wide range of diseases beyond cancer. nih.govresearchgate.net As our understanding of the tissue-specific functions of the SWI/SNF complex grows, so too will the potential for exploring the therapeutic application of its inhibitors in diverse, non-cancerous pathological states.
Q & A
Q. What is the mechanistic role of BRM/BRG1 ATPase inhibitors in modulating chromatin remodeling?
BRM/BRG1 ATPase inhibitors target the catalytic subunits of the SWI/SNF chromatin remodeling complex, which hydrolyzes ATP to reposition nucleosomes and regulate DNA accessibility . These inhibitors block ATPase activity, disrupting chromatin remodeling and downstream gene expression programs critical in cancer (e.g., oncogene repression or tumor suppressor activation). For example, BRM/BRG1 ATP Inhibitor-4 selectively inhibits BRM (SMARCA2) and BRG1 (SMARCA4) with IC50 values in the nanomolar range, as validated in biochemical assays and cell-based proliferation models .
Q. What are the primary research applications of this compound in oncology?
this compound is primarily used to study synthetic lethality in BRG1-deficient cancers. Preclinical models demonstrate that BRG1-mutant non-small cell lung cancer (NSCLC) cells rely on residual BRM activity for survival; inhibiting BRM induces tumor regression (87–96% growth inhibition in xenografts) . It is also used to dissect BAF complex-dependent transcriptional programs in diseases linked to chromatin dysregulation (e.g., UT cancers with dual BRG1/BRM loss) .
Advanced Research Questions
Q. How can researchers design experiments to assess the selectivity of this compound across homologous ATPase domains?
- Biochemical Assays: Compare inhibitor IC50 values against purified BRM and BRG1 ATPase domains. For example, this compound shows 30-fold selectivity for BRM over BRG1 in fluorescence polarization assays .
- Cellular Models: Use isogenic cell lines with BRG1 knockout or BRM knockdown to isolate target-specific effects. Measure changes in BRM/BRG1-dependent genes (e.g., MYC, SOX2) via qRT-PCR or RNA-seq .
- In Vivo Validation: Employ BRG1-mutant patient-derived xenografts (PDXs) to monitor tumor regression and pharmacodynamic markers (e.g., H3K27ac ChIP-seq for chromatin accessibility changes) .
Q. How should contradictory data on BRM/BRG1 functional redundancy in gene splicing be resolved?
BRG1 and BRM exhibit divergent roles in RNA splicing: BRG1 affects splicing through ATP-independent recruitment to high-GC-content exons, while BRM relies on ATP hydrolysis . To resolve discrepancies:
- Perform isoform-specific knockdowns in HeLa or C33A cells and analyze splicing outcomes via RNA-seq.
- Use ATPase-dead mutants (e.g., BRG1-K785R) to distinguish ATP-dependent vs. independent mechanisms .
- Validate findings with ChIP-seq to map BRG1/BRM binding near splice sites .
Q. What methodologies are recommended for validating target engagement and off-target effects of this compound?
- Target Engagement:
- Quantify inhibition of BRM/BRG1-dependent chromatin remodeling using ATAC-seq or MNase-seq .
- Monitor transcriptional changes in synthetic lethal genes (e.g., SOX9, MYC) via NanoString or single-cell RNA-seq .
- Off-Target Screening:
- Use proteome-wide affinity pulldowns coupled with mass spectrometry to identify non-SWI/SNF targets.
- Test inhibitor activity against related ATPases (e.g., EP400, p97) in biochemical assays .
Q. How can researchers address compensatory chromatin remodeling mechanisms observed upon BRM/BRG1 inhibition?
Compensatory pathways (e.g., EP400/TIP60 activity) may restore chromatin accessibility in BRM/BRG1-inhibited cells . Mitigation strategies include:
- Combination Therapy: Co-administer inhibitors targeting parallel remodelers (e.g., CBP/p300 bromodomain inhibitors) .
- Longitudinal Studies: Track chromatin dynamics over time using time-resolved ATAC-seq to identify adaptive responses .
- CRISPR Screens: Perform genome-wide knockout screens to pinpoint synthetic lethal partners of BRM/BRG1 inhibition .
Data Contradiction Analysis
Q. Why do some studies report tumor regression with BRM/BRG1 inhibitors, while others show resistance in BRG1-mutant models?
Resistance mechanisms may involve:
- BRM Overexpression: Amplification of SMARCA2 in residual tumor cells, as seen in NSCLC PDXs .
- Metabolic Adaptation: Upregulation of mitochondrial ATP synthesis (e.g., F0F1 ATPase) to compensate for chromatin remodeling defects .
- Epigenetic Plasticity: Activation of alternative chromatin regulators (e.g., HDACs or PRC2) . Methodological Recommendations:
- Profile post-treatment tumors using WGS and metabolomics to identify resistance drivers.
- Test combination regimens with metabolic inhibitors (e.g., oligomycin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
